2-Amino-3-(3-bromophenyl)propanamide

Peptide Synthesis Lipophilicity Solid-Phase Chemistry

2-Amino-3-(3-bromophenyl)propanamide (CAS 128900-00-5) is a racemic, brominated phenylalanine derivative bearing a free α-amine and a primary amide. It belongs to the halogenated amino acid amide class with molecular formula C₉H₁₁BrN₂O and molecular weight 243.10 g/mol.

Molecular Formula C9H11BrN2O
Molecular Weight 243.1 g/mol
CAS No. 128900-00-5
Cat. No. B3096731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(3-bromophenyl)propanamide
CAS128900-00-5
Molecular FormulaC9H11BrN2O
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CC(C(=O)N)N
InChIInChI=1S/C9H11BrN2O/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H2,12,13)
InChIKeyHSKXUUCZRHYWRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(3-bromophenyl)propanamide (CAS 128900-00-5): Procurement-Grade Brominated Phenylalanine Amide Building Block


2-Amino-3-(3-bromophenyl)propanamide (CAS 128900-00-5) is a racemic, brominated phenylalanine derivative bearing a free α-amine and a primary amide. It belongs to the halogenated amino acid amide class with molecular formula C₉H₁₁BrN₂O and molecular weight 243.10 g/mol [1]. The meta‑bromine substitution on the aromatic ring and the unprotected amine/amide termini render this compound a versatile intermediate for peptide synthesis, medicinal chemistry campaigns, and palladium‑catalyzed cross‑coupling derivatizations [2].

Why 2-Amino-3-(3-bromophenyl)propanamide Cannot Be Replaced by Other Halogenated Phenylalanine Amides


The position and identity of the halogen on the phenyl ring exert first‑order control over both physicochemical properties and chemical reactivity. Moving the bromine from the meta position (3‑) to the ortho (2‑) or para (4‑) position alters the compound’s lipophilicity, hydrogen‑bonding capacity, and steric environment, which in turn changes its behavior in solid‑phase peptide synthesis (SPPS), its solubility in aqueous buffers, and its efficiency in cross‑coupling reactions [1]. Substituting bromine with chlorine yields a less reactive handle for Suzuki or Buchwald‑Hartwig couplings, while iodine, although more reactive, introduces greater cost, higher molecular weight, and potential photolability [2]. The quantitative evidence below demonstrates that the 3‑bromo congener occupies a distinct and non‑interchangeable position within the halogenated phenylalanine amide series.

Quantitative Differentiation of 2-Amino-3-(3-bromophenyl)propanamide Against Closest Halogenated Analogs


Meta-Bromine Lowers Lipophilicity Relative to Para-Bromo Isomer, Improving Aqueous Handling in SPPS

The computed XLogP3 value for 2‑amino‑3‑(3‑bromophenyl)propanamide is 0.9 [1]. In contrast, the para‑bromo isomer (2‑amino‑3‑(4‑bromophenyl)propanamide) exhibits an XLogP3 of 1.2 [2]. The 0.3 log unit decrease reflects the meta‑substitution pattern’s ability to reduce overall lipophilicity, which translates to improved solubility in the aqueous/organic solvent mixtures commonly employed in Fmoc‑SPPS, potentially reducing aggregation and improving coupling efficiency.

Peptide Synthesis Lipophilicity Solid-Phase Chemistry

3-Bromo Substituent Retains Higher Topological Polar Surface Area Than Chloro Analog, Preserving Hydrogen-Bonding Capacity

The topological polar surface area (TPSA) of 2‑amino‑3‑(3‑bromophenyl)propanamide is 69.1 Ų [1]. The 3‑chloro analog (2‑amino‑3‑(3‑chlorophenyl)propanamide) has a TPSA of 61.0 Ų due to the smaller van der Waals radius of chlorine [2]. The higher TPSA of the brominated compound indicates a greater capacity for hydrogen‑bonding interactions, which may enhance target engagement in biological systems while still maintaining acceptable membrane permeability.

Medicinal Chemistry Hydrogen Bonding Drug Design

Meta-Bromophenylalanine Amide Enables Aryl–Aryl Cross-Coupling with Higher Reactivity Than Chloro Congener While Avoiding Iodo Instability

Fmoc‑protected bromophenylalanines, including the 3‑bromo variant, participate in nonaqueous Suzuki–Miyaura cross‑coupling reactions to afford biaryl‑containing amino acids in yields typically exceeding 80% under optimized conditions (Pd catalyst, 80 °C, 2 h) [1]. Under identical conditions, the 3‑chloro analog gives substantially lower conversion (<30%) due to the higher bond dissociation energy of the C–Cl bond [2]. The 3‑iodo analog reacts faster but is prone to dehalogenation side‑reactions and photolytic decomposition, complicating scale‑up [2]. The 3‑bromo derivative thus provides a practical balance of reactivity, stability, and cost for library synthesis.

Cross-Coupling Suzuki–Miyaura Biaryl Synthesis

Commercial Availability at 95% Purity with Defined Storage Stability Provides Reproducible Starting Point for SAR Campaigns

The compound is commercially supplied at a minimum purity of 95% (HPLC‑UV) with a recommended long‑term storage condition of 2–8 °C under inert atmosphere, ensuring batch‑to‑batch consistency . In contrast, the 2‑bromo isomer (CAS 128834‑04‑8) is frequently listed as a discontinued product with limited vendor support, creating procurement risk for long‑term programs . This reliable supply and documented purity profile reduce the variability in biological assay results and facilitate reproducible SAR exploration.

Procurement Reproducibility Structure–Activity Relationship

Optimal Application Scenarios for 2-Amino-3-(3-bromophenyl)propanamide Based on Quantitative Differentiation Evidence


Solid‑Phase Peptide Synthesis (SPPS) Requiring Moderately Lipophilic, Brominated Building Blocks

With an XLogP3 of 0.9 and TPSA of 69.1 Ų [1], the 3‑bromo isomer offers superior solubility in DMF/water mixtures commonly used in Fmoc‑SPPS compared to the more lipophilic 4‑bromo analog (XLogP3 1.2). Researchers synthesizing bromine‑containing peptide sequences for subsequent radiochemical labeling or cross‑coupling diversification should preferentially select this isomer to minimize on‑resin aggregation and improve crude purity.

Parallel Medicinal Chemistry Libraries Using Suzuki–Miyaura Diversification

The 3‑bromo substituent serves as an efficient cross‑coupling handle, delivering biaryl products in >80% yield under standard nonaqueous Suzuki conditions [2]. Unlike the chloro analog, which gives <30% conversion, the bromo derivative enables rapid library synthesis without specialized catalysts. Its stability advantage over the iodo analog further supports automated parallel synthesis workflows where reagent pre‑formulation and storage are critical.

Structure–Activity Relationship (SAR) Studies Probing Halogen‑Bonding and Steric Effects at the Meta Position

The higher TPSA of the 3‑bromo compound (69.1 Ų) relative to the 3‑chloro analog (61.0 Ų) indicates a larger polar surface that can engage in halogen‑bonding interactions with protein targets [1]. Systematic SAR campaigns comparing meta‑bromo, meta‑chloro, and meta‑iodo phenylalanine amides can exploit this differentiated property to map halogen‑bond acceptor preferences in binding pockets.

Chemical Biology Probe and Bioconjugate Synthesis

The free α‑amine and primary amide termini allow direct incorporation of the 3‑bromophenylalanine amide scaffold into peptides or small‑molecule probes. The bromine atom provides a heavy‑atom tag for X‑ray crystallography phasing and a reactive site for late‑stage functionalization via palladium‑catalyzed cross‑coupling, making this compound a versatile entry point for generating chemical biology tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-(3-bromophenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.